Evodenoson-d4
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Overview
Description
Evodenoson-d4 is a deuterium-labeled derivative of Evodenoson. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Evodenoson-d4 involves the incorporation of deuterium into the Evodenoson molecule. This process typically requires the use of deuterated reagents and solvents. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents.
Chemical Reactions: The deuterated precursors undergo a series of chemical reactions to form the final this compound compound. These reactions may include hydrogenation, substitution, and coupling reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of starting materials are deuterated using industrial-scale reactors.
Automated Synthesis: Automated systems are used to carry out the chemical reactions efficiently.
High-Throughput Purification: Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Evodenoson-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Evodenoson-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and metabolism of Evodenoson in biological systems.
Medicine: Investigated for its potential therapeutic effects in the treatment of conditions such as open-angle glaucoma and ocular hypertension.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug interactions and pharmacokinetics
Mechanism of Action
Evodenoson-d4 exerts its effects by acting as an agonist of the adenosine A2A receptor. This receptor is involved in various physiological processes, including the regulation of inflammation and immune responses. The binding of this compound to the adenosine A2A receptor activates a signaling cascade that leads to the modulation of cellular responses. The specific molecular targets and pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Evodenoson-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Evodenoson: The non-deuterated form of this compound, used in similar research applications.
Adenosine: A naturally occurring nucleoside that also acts on adenosine receptors but lacks the deuterium labeling.
Polyethylene glycol-alkynyl adenosine conjugates: These compounds are modified adenosine derivatives with improved water solubility and receptor binding properties
Properties
Molecular Formula |
C23H29N7O6 |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoyl]oxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H29N7O6/c1-35-23(34)29-9-7-12(8-10-29)3-2-4-14-27-19(24)15-20(28-14)30(11-25-15)22-17(32)16(31)18(36-22)21(33)26-13-5-6-13/h11-13,16-18,22,31-32H,3,5-10H2,1H3,(H,26,33)(H2,24,27,28)/t16-,17+,18-,22+/m0/s1/i5D2,6D2 |
InChI Key |
SQJXTUJMBYVDBB-KOBJYJHZSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC(=O)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=C(N=C43)C#CCC5CCN(CC5)C(=O)OC)N)O)O)[2H] |
Canonical SMILES |
COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)C(=O)NC5CC5)O)O)N |
Origin of Product |
United States |
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